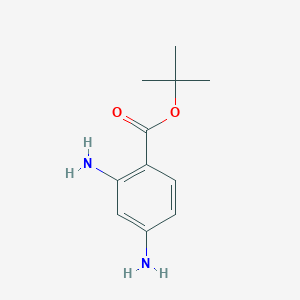
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it an important research tool in various fields of science.
Mécanisme D'action
The mechanism of action of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is not fully understood. However, it is known to interact with certain enzymes and receptors in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal properties, as well as the ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole in lab experiments include its ability to selectively target certain enzymes and receptors in the body, as well as its potential as a research tool for the development of new drugs. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in lab experiments.
Orientations Futures
There are several future directions for the study of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole. One potential direction is the further exploration of its antifungal properties, with the aim of developing new antifungal drugs. Additionally, this compound could be studied for its potential as a treatment for various neurological disorders, such as epilepsy and anxiety.
In conclusion, 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it an important research tool in various fields of science. While there are some limitations to its use in lab experiments, the potential applications of this compound make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole involves the reaction of 1-phenylpropylamine with ethyl acetoacetate in the presence of acetic acid and sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Applications De Recherche Scientifique
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole has been used in various scientific research applications. It has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-11(10-8-6-5-7-9-10)13-14-12(4-2)15-16-13/h5-9,11H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKBYKOIRUDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)



![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)


